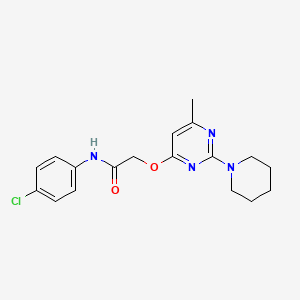

![molecular formula C12H16ClNO2 B2386977 N-[3-(benzyloxy)propyl]-2-chloroacetamide CAS No. 13224-02-7](/img/structure/B2386977.png)

N-[3-(benzyloxy)propyl]-2-chloroacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

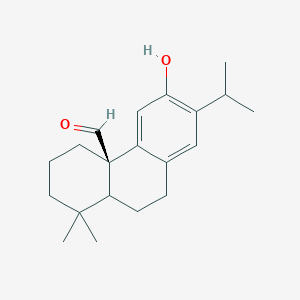

N-[3-(benzyloxy)propyl]-2-chloroacetamide is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.72 . It is used for research purposes.

Molecular Structure Analysis

The InChI code for N-[3-(benzyloxy)propyl]-2-chloroacetamide is 1S/C12H16ClNO2/c13-9-12(15)14-7-4-8-16-10-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,15) . This indicates that the molecule consists of a benzene ring (benzyloxy) attached to a propyl chain, which is further attached to a 2-chloroacetamide group.Physical And Chemical Properties Analysis

N-[3-(benzyloxy)propyl]-2-chloroacetamide is a liquid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Roxatidine Derivatives

- This compound has been involved in the synthesis of Roxatidine derivatives, which are used for gastric acid antisecretory activity. The synthesis involves a multi-step reaction starting from m-hydroxyl-benzaldehyde and resulting in various derivatives of Roxatidine, confirmed by spectroscopic methods such as 1H NMR, IR, and MS (Cheng Mao-sheng, 2008).

Anticancer Activity

- Some derivatives prepared by reacting N-[4-(benzothiazole-2yl)phenyl]-2-chloroacetamide with different substituents have shown notable anticancer activities. This indicates the potential of this compound as a precursor in synthesizing biologically active molecules (Funda Tay et al., 2012).

Fluorescent Probe for Carbonyl Compounds

- It has been used to synthesize a fluorescent probe for sensitive detection of carbonyl compounds in water samples. This probe shows high reactivity and sensitivity, enabling trace measurement of aldehydes and ketones, even in environmental samples such as snow, ice, and cloud-water (S. Houdier et al., 2000).

Formation of Heterocyclic Systems

- It serves as a building block for forming ring annulated thiazolo[3,2-a]pyrimidinone products. This synthetic route involves formation of the title compound and is confirmed by analytical and spectral studies, including X-ray data on the representative compounds (B. Janardhan et al., 2014).

Synthesis of Biologically and Medicinally Interesting Molecules

- The compound has been used in an efficient method for preparing N-substituted 2H-1,4-benzoxazin-3-(4H)-ones, highlighting its role in synthesizing molecules of biological and medicinal interest. The process is notable for its simple reaction conditions, short reaction time, and broad substrate scope (E. Feng et al., 2009).

Antibacterial Agents

- A class of compounds synthesized from this chemical has been screened for antibacterial activity. Certain compounds demonstrated good antibacterial activity, showing the potential of this compound in developing new antibacterial agents (Vidyasrilekha. Yele et al., 2021).

Safety and Hazards

N-[3-(benzyloxy)propyl]-2-chloroacetamide is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: rinsing mouth and not inducing vomiting .

Propiedades

IUPAC Name |

2-chloro-N-(3-phenylmethoxypropyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c13-9-12(15)14-7-4-8-16-10-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMQMEOYBFCWBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCNC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(benzyloxy)propyl]-2-chloroacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2386894.png)

![Methyl 2-(4-chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2386895.png)

![1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2386899.png)

![benzo[d]thiazol-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone](/img/structure/B2386902.png)

![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2386904.png)

![3-(2-chlorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2386905.png)

![(E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2386908.png)

![1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one](/img/structure/B2386910.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[6-(dimethylamino)pyridazin-3-yl]methanone](/img/structure/B2386916.png)